molecular formula C18H18INO3 B5015429 butyl 4-[(3-iodobenzoyl)amino]benzoate

butyl 4-[(3-iodobenzoyl)amino]benzoate

Cat. No.: B5015429
M. Wt: 423.2 g/mol
InChI Key: GZFWBMPWGGXVKB-UHFFFAOYSA-N
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Description

Butyl 4-[(3-iodobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, an amide linkage, and an iodinated benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-[(3-iodobenzoyl)amino]benzoate typically involves a multi-step process:

    Esterification: The initial step involves the esterification of 4-aminobenzoic acid with butanol to form butyl 4-aminobenzoate.

    Iodination: The next step is the iodination of 3-aminobenzoic acid to form 3-iodobenzoyl chloride.

    Amidation: Finally, the butyl 4-aminobenzoate is reacted with 3-iodobenzoyl chloride under suitable conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[(3-iodobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom.

    Oxidation Reactions: The amide group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

    Substitution: Products may include azido or cyano derivatives.

    Reduction: The major product is the deiodinated benzoate.

    Oxidation: Oxidized products may include nitro or hydroxyl derivatives.

Scientific Research Applications

Butyl 4-[(3-iodobenzoyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe for studying biological processes involving iodine-containing compounds.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl 4-[(3-iodobenzoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The iodinated benzoyl group can facilitate binding to specific sites, while the amide linkage can influence the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: Lacks the iodinated benzoyl group, making it less reactive in certain substitution reactions.

    Butyl 4-[(2-iodobenzoyl)amino]benzoate: Similar structure but with the iodine atom in a different position, affecting its reactivity and binding properties.

    Ethyl 4-aminobenzoate: Similar ester group but with an ethyl chain instead of butyl, influencing its solubility and reactivity.

Uniqueness

Butyl 4-[(3-iodobenzoyl)amino]benzoate is unique due to the presence of the iodinated benzoyl group at the 3-position, which imparts specific reactivity and binding characteristics. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

butyl 4-[(3-iodobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO3/c1-2-3-11-23-18(22)13-7-9-16(10-8-13)20-17(21)14-5-4-6-15(19)12-14/h4-10,12H,2-3,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFWBMPWGGXVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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